molecular formula C13H16O4 B12077555 2-Methyl-4-(oxan-4-yloxy)benzoic acid

2-Methyl-4-(oxan-4-yloxy)benzoic acid

Cat. No.: B12077555
M. Wt: 236.26 g/mol
InChI Key: ZKXWDRFCDSXOFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-4-(oxan-4-yloxy)benzoic acid is an organic compound with the molecular formula C13H16O4. It is also known by its IUPAC name, 2-[(tetrahydro-2H-pyran-4-yloxy)methyl]benzoic acid . This compound is characterized by the presence of a benzoic acid core substituted with a methyl group and an oxan-4-yloxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(oxan-4-yloxy)benzoic acid typically involves the reaction of 2-methylbenzoic acid with oxan-4-yloxy derivatives under specific conditions. One common method involves the esterification of 2-methylbenzoic acid with oxan-4-ol in the presence of a strong acid catalyst, such as sulfuric acid, followed by hydrolysis to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale esterification and hydrolysis processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced purification techniques, such as recrystallization and chromatography, ensures high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(oxan-4-yloxy)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methyl-4-(oxan-4-yloxy)benzoic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-4-(oxan-4-yloxy)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity and influencing biochemical pathways. Detailed studies on its molecular targets and pathways are essential to fully understand its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-4-(oxan-4-yloxy)benzoic acid is unique due to the presence of the oxan-4-yloxy group, which imparts distinct chemical properties and reactivity compared to its analogs.

Properties

Molecular Formula

C13H16O4

Molecular Weight

236.26 g/mol

IUPAC Name

2-methyl-4-(oxan-4-yloxy)benzoic acid

InChI

InChI=1S/C13H16O4/c1-9-8-11(2-3-12(9)13(14)15)17-10-4-6-16-7-5-10/h2-3,8,10H,4-7H2,1H3,(H,14,15)

InChI Key

ZKXWDRFCDSXOFW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OC2CCOCC2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.